5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol
Description
1,3,4-Oxadiazole-2-thiol derivatives are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a thiol (-SH) group at position 2. These compounds are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The substituent at position 5 of the oxadiazole ring critically influences their bioactivity and physicochemical properties.
Properties
IUPAC Name |
5-(azepan-1-ylmethyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c14-9-11-10-8(13-9)7-12-5-3-1-2-4-6-12/h1-7H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVLUDJXAAORSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=NNC(=S)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with thiosemicarbazide, followed by cyclization with an appropriate oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as sulfuric acid or phosphoric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different functional groups.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted azepane derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential for development into therapeutic agents targeting bacterial infections.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 16 |
| Compound B | S. aureus | 8 |
| Target Compound | E. coli | 12 |
| Target Compound | S. aureus | 10 |
Anti-inflammatory Properties
The compound's thiazole moiety has been linked to anti-inflammatory effects. Studies utilizing murine models demonstrated a reduction in inflammatory markers following treatment with thiazole-containing compounds, indicating that this compound may offer therapeutic benefits in managing inflammatory diseases.
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in polymer synthesis. Pyrazoles are known to act as ligands in coordination chemistry, potentially facilitating the development of novel materials with specific properties such as enhanced thermal stability and mechanical strength.
Pesticidal Activity
Research has indicated that pyrazole derivatives exhibit effective pest control capabilities. The compound's structural features suggest its potential use as an environmentally friendly pesticide, offering an alternative to traditional chemical pesticides without the associated ecological risks.
Synthesis and Characterization
The synthesis of 2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline typically involves multi-step processes including cyclization reactions and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the molecular structure and purity of the synthesized compound.
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methylation with trifluoromethyl group | 85% |
| 2 | Thiazole formation via cyclization | 78% |
| 3 | Final product acetylation | 82% |
Case Study: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The results indicated significant inhibition zones against various bacterial strains, validating its potential for further development into effective antimicrobial agents.
Case Study: Anti-inflammatory Effects
In a controlled murine model study, thiazole-containing compounds were administered to evaluate their anti-inflammatory properties. The results showed a marked decrease in pro-inflammatory cytokines, suggesting that the target compound could be beneficial in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The oxadiazole ring can interact with nucleic acids, potentially disrupting their normal function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or induction of cell death.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Findings:
- Aryl Substituents : Chloro-, methyl-, and trifluoromethyl-substituted aryl groups (e.g., 4l, 4m in ) enhance inhibitory activity against Rho/Myocar enzymes, likely due to electron-withdrawing effects improving target binding .
- Heterocyclic Moieties : Pyrimidine () and pyridyl () groups confer cytotoxicity, with IC50 values as low as 2.2 µM against HepG2 cancer cells .
- Benzimidazole Hybrids: Derivatives with phenoxymethyl-benzimidazole substituents () exhibit broad-spectrum antifungal activity, attributed to increased membrane permeability .
- Morpholine Derivatives : Improved solubility and moderate antimicrobial activity are observed with morpholine-based substituents .
Yields and Efficiency:
- Aryl-substituted derivatives () show high yields (76–90%) due to stable intermediates .
- Bulky substituents (e.g., biphenyl in 4y, ) require optimized reaction times to maintain yields >80% .
Pharmacokinetic and Structural Insights
Contradictions and Limitations
- Activity vs. Substituent Size : While larger substituents (e.g., biphenyl in 4y, ) often enhance target affinity, they may also increase metabolic instability .
- Lack of Universal Trends : Pyridyl-substituted derivatives () act as CB1 antagonists, whereas similar groups in other studies () show anticancer activity, indicating context-dependent bioactivity .
Biological Activity
5-(Azepan-1-ylmethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities observed in research studies.
Chemical Structure and Synthesis
The compound features an azepane ring linked to an oxadiazole ring with a thiol group . The synthesis typically involves the cyclization of azepane derivatives with thiosemicarbazide, followed by oxidation to form the oxadiazole ring. Common solvents used include ethanol and dimethylformamide, and catalysts such as sulfuric acid or phosphoric acid are often employed.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Thiol Group : The thiol group can form covalent bonds with proteins, potentially altering their function.
- Oxadiazole Ring : It may interact with nucleic acids, disrupting normal cellular processes and leading to biological effects such as enzyme inhibition or apoptosis induction.
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent , showing effectiveness against various bacterial and fungal strains. In comparative studies, compounds containing the oxadiazole scaffold have demonstrated enhanced antibacterial and antifungal activities compared to their thiazole counterparts .
Anti-inflammatory and Anticancer Properties
The compound's potential anti-inflammatory and anticancer properties have also been explored. Studies suggest that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis. Specific research indicates that certain structural modifications can enhance these effects, making them promising candidates for further development in cancer therapies .
Case Studies
Several studies have reported on the biological activity of this compound:
- Antimicrobial Screening : A study synthesized various oxadiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Candida albicans. Results indicated that compounds with the azepane moiety exhibited superior activity compared to those without .
- Anti-tubercular Activity : Another research effort focused on the anti-tubercular properties of oxadiazole derivatives. The compound was found effective against Mycobacterium tuberculosis, demonstrating significant inhibitory concentrations (IC50 values) that warrant further investigation for therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial | Effective against multiple strains; higher activity noted |
| 5-(Azepan-1-ylmethyl)isoxazole-3-carboxylic acid | Moderate antimicrobial | Lower efficacy compared to oxadiazole derivatives |
| 1-(Azepan-1-ylmethyl)-3-methyl-1H-pyrazole-4-ylmethanol | Limited antimicrobial | Less effective than oxadiazoles in recent studies |
Q & A
Q. Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Evaluate inhibition of cyclooxygenase (COX) or acetylcholinesterase (AChE) via spectrophotometric methods .
Advanced: How do tautomeric equilibria (thiol-thione) affect its reactivity and bioactivity?
Q. Methodological Answer :
- Thiol-Thione Tautomerism : The thiol (-SH) form dominates in polar protic solvents, while the thione (-S) form stabilizes in aprotic media. Confirm via:
- UV-Vis : Absorbance shifts (e.g., λₘₐₐ ~270 nm for thione vs. ~290 nm for thiol) .
- ¹H NMR : Disappearance of -SH proton signal in DMSO-d₆ indicates thione dominance .
Bioactivity Impact : Thione forms exhibit stronger hydrogen bonding with enzyme active sites (e.g., COX-2), enhancing anti-inflammatory activity .
Advanced: What computational approaches are used to predict binding modes with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR tyrosine kinase). Key steps:
- Prepare ligand (optimize geometry via DFT at B3LYP/6-31G* level).
- Retrieve target protein (PDB ID: e.g., 1M17) and remove water/co-crystallized ligands.
- Analyze binding energy (ΔG) and hydrogen bonds (e.g., oxadiazole S···Lys721 interaction) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Advanced: How does the azepane substituent influence physicochemical properties compared to other alkyl/aryl groups?
Q. Methodological Answer :
- Lipophilicity : Azepane’s 7-membered ring increases logP vs. smaller alkyl groups (e.g., methyl), enhancing membrane permeability (measured via shake-flask method) .
- Solubility : Azepane’s amine group improves aqueous solubility at acidic pH (e.g., 2.5 mg/mL at pH 3 vs. 0.8 mg/mL for phenyl analogs) .
- Conformational Flexibility : Azepane’s chair-boat transitions allow adaptive binding to flexible enzyme pockets .
Advanced: What analytical techniques resolve contradictions in reported bioactivity data across studies?
Q. Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., oxadiazole ring-opening under oxidative conditions) that may confound activity .
- Isosteric Replacement Studies : Compare bioactivity of thiol (-SH) vs. methylthio (-SMe) derivatives to isolate tautomer-specific effects .
- Batch Reproducibility : Verify synthetic consistency via DSC (melting point ±2°C) and HPLC purity (>95%) .
Advanced: How do substituent electronic effects (e.g., electron-withdrawing vs. donating) modulate its reactivity in nucleophilic substitutions?
Q. Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the azepane ring increase electrophilicity at C2 of oxadiazole, accelerating nucleophilic attack (e.g., SNAr with amines). Quantify via Hammett σ values (ρ = +1.2 for aryl substitutions) .
- Electron-Donating Groups (EDGs) : Methoxy groups reduce reactivity but improve metabolic stability (e.g., lower CYP450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
